![molecular formula C22H21NO5S2 B2924842 Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate CAS No. 377764-55-1](/img/structure/B2924842.png)
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate
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Overview
Description
The compound contains several functional groups including a benzodioxole, a thiophene, an ester, and an amine. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Thiophene is a heterocyclic compound that is similar to benzene but contains a sulfur atom . The presence of an ester group (-COO-) suggests that this compound could be formed through an esterification reaction. The amine group (-NH2) is a basic functional group that can participate in a variety of chemical reactions .
Molecular Structure Analysis
The presence of aromatic rings (benzodioxole and thiophene) in the compound suggests that it likely has a planar structure. The electron-rich aromatic rings can participate in π-π stacking interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The amine group in the compound can act as a nucleophile in various reactions, such as nucleophilic substitution or addition reactions. The ester group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the ester and amine) could make the compound more soluble in polar solvents. The aromatic rings could contribute to the compound’s UV/Vis absorption properties .Scientific Research Applications
Synthesis and Structural Elucidation
Thiophene derivatives have been synthesized and evaluated for their potential anti-cancer properties. A study highlighted the synthesis of novel thiophene and benzothiophene derivatives, demonstrating significant anti-proliferative activity against tumor cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, showcasing the therapeutic potential of thiophene compounds in cancer treatment (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Antimicrobial Applications
Another application involves the antimicrobial properties of bifunctional thiophene derivatives. Research indicated that ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, synthesized through a Gewald reaction, exhibited promising antimicrobial activities, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Agrochemical Research
In the agrochemical field, thiophene derivatives have been explored for their inhibitory activities against plant growth. A study on new Thieno[2,3-d]Pyrimidines reported compounds exhibiting excellent inhibitory effects on the root and stalk of certain plants at low concentrations, suggesting potential applications in weed control and plant growth regulation (Wang, Zheng, Liu, & Chen, 2010).
Material Science and Photovoltaics
Thiophene derivatives have also been utilized in material science, particularly in the development of luminescent materials and photovoltaic cells. For instance, rapid synthesis methods have led to the creation of luminescent thiophenes with potential applications in electronic devices and lighting (Teiber & Müller, 2012). Furthermore, the electrochromic properties of novel copolymers containing thiophene and carbazole units have been investigated, revealing their potential in electrochromic devices and energy-efficient windows (Aydın & Kaya, 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a critical protein in cell division, and its disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
They modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing the microtubule structure .
Biochemical Pathways
The compound likely affects the cell cycle and apoptosis pathways . By interacting with tubulin, it can disrupt the formation of the mitotic spindle, leading to cell cycle arrest, specifically at the S phase . This disruption can trigger apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and the induction of apoptosis in cancer cells . This can lead to a decrease in the proliferation of cancer cells and potentially to tumor shrinkage.
properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-4-26-22(25)18-13(3)17(10-14-5-6-15-16(9-14)28-11-27-15)30-21(18)23-20(24)19-12(2)7-8-29-19/h5-9H,4,10-11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKAGUMLLYYTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=C(C=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate |
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